molecular formula C8H12N2O3S B13527560 3-Amino-4-methoxy-2-methylbenzene-1-sulfonamide

3-Amino-4-methoxy-2-methylbenzene-1-sulfonamide

Cat. No.: B13527560
M. Wt: 216.26 g/mol
InChI Key: WLRNGPSRZWXIQA-UHFFFAOYSA-N
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Description

3-Amino-4-methoxy-2-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H12N2O3S and a molecular weight of 216.26 g/mol . This compound is characterized by the presence of an amino group, a methoxy group, a methyl group, and a sulfonamide group attached to a benzene ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, followed by the addition of ammonia or an amine to form the sulfonamide .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and sulfonation reactions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-methoxy-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfonic acids, amines, and various substituted benzene derivatives .

Scientific Research Applications

3-Amino-4-methoxy-2-methylbenzene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-methoxy-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. This compound may also interact with cellular receptors and signaling pathways, exerting various biological effects .

Comparison with Similar Compounds

  • 3-Amino-4-methoxy-N-methylbenzene-1-sulfonamide
  • 3-Amino-4-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide

Comparison: Compared to similar compounds, 3-Amino-4-methoxy-2-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. The presence of the methoxy and methyl groups can affect the compound’s solubility, stability, and interaction with biological targets .

Properties

Molecular Formula

C8H12N2O3S

Molecular Weight

216.26 g/mol

IUPAC Name

3-amino-4-methoxy-2-methylbenzenesulfonamide

InChI

InChI=1S/C8H12N2O3S/c1-5-7(14(10,11)12)4-3-6(13-2)8(5)9/h3-4H,9H2,1-2H3,(H2,10,11,12)

InChI Key

WLRNGPSRZWXIQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1N)OC)S(=O)(=O)N

Origin of Product

United States

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